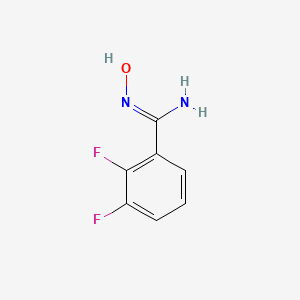

2,3-Difluorobenzamidoxime

Beschreibung

2,3-Difluorobenzamidoxime (CAS: 885957-13-1) is a fluorinated amidoxime derivative with the molecular formula C₇H₆F₂N₂O. Amidoximes are characterized by the NH₂-C=N-OH functional group, which distinguishes them from benzamides (R-CONH-R'). The compound features two fluorine atoms at the 2- and 3-positions on the benzene ring, which influence its electronic and steric properties. Fluorine substituents are known to enhance lipophilicity, metabolic stability, and intermolecular interactions (e.g., hydrogen bonding, C-F···π stacking), making such compounds relevant in medicinal chemistry and materials science .

However, 2,3-Difluorobenzamidoxime is listed as a discontinued product in commercial catalogs, limiting available experimental data on its synthesis, crystallography, and applications . This contrasts with structurally related fluorinated benzamides (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide), which have been extensively characterized .

Eigenschaften

Molekularformel |

C7H6F2N2O |

|---|---|

Molekulargewicht |

172.13 g/mol |

IUPAC-Name |

2,3-difluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI-Schlüssel |

IZZMBAKXUPIVQG-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=C(C(=C1)F)F)/C(=N/O)/N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)F)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-3-hydroxybenzene followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of 2,3-Difluorobenzamidoxime may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluorobenzamidoxime can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The amidine group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,3-Difluorobenzamidoxime has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Wirkmechanismus

The mechanism of action of 2,3-Difluorobenzamidoxime involves its interaction with specific molecular targets. For instance, as a serine protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial in regulating various biological processes and can be leveraged for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,3-Difluorobenzamidoxime and analogous fluorinated benzamides:

Key Comparative Insights:

Functional Group Reactivity :

- Amidoximes (e.g., 2,3-Difluorobenzamidoxime) exhibit dual reactivity: the oxime (-N-OH) can act as a ligand for metal coordination, while the NH₂ group participates in hydrogen bonding. This contrasts with benzamides (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide), where the CONH group primarily engages in amide···amide hydrogen bonds and dipole interactions .

This can alter solubility and crystallization behavior .

Crystallographic Behavior: The benzamide N-(2,3-difluorophenyl)-2-fluorobenzamide forms a planar structure with interplanar angles <1° between aromatic rings, stabilized by C-F···C stacking and hydrogen bonds .

Synthetic Accessibility :

- Benzamides are typically synthesized via acyl chloride-amine condensation (e.g., 88% yield for N-(2,3-difluorophenyl)-2-fluorobenzamide) . Amidoximes, however, often require hydroxylamine intermediates, which may explain the discontinuation of 2,3-Difluorobenzamidoxime due to synthetic complexity or instability .

Research Implications and Data Gaps

Comparative studies with benzamides suggest that fluorine positioning and functional group choice critically impact molecular stability and intermolecular interactions. Future research should prioritize crystallographic and solubility studies of amidoxime derivatives to unlock their untapped applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.